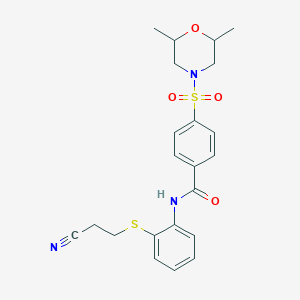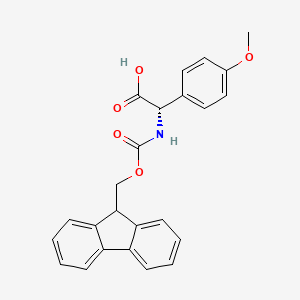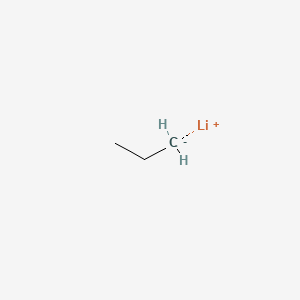
n-Propyllithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyllithium is an organolithium compound with the molecular formula C₃H₇Li. It is a member of the alkyllithium family, which are widely used as reagents in organic synthesis due to their strong nucleophilicity and basicity. This compound is particularly useful in the formation of carbon-carbon bonds and in the deprotonation of weak acids.
Méthodes De Préparation
Analyse Des Réactions Chimiques
n-Propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form higher alkanes.
Common reagents used in these reactions include carbonyl compounds, alkyl halides, and weak acids. The major products formed from these reactions are alcohols, higher alkanes, and lithium salts.
Applications De Recherche Scientifique
n-Propyllithium has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
NMR Studies: It is used in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of organolithium compounds.
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Mécanisme D'action
The mechanism of action of n-Propyllithium involves its strong nucleophilicity and basicity. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The molecular targets of this compound are typically carbonyl compounds and alkyl halides, where it forms new carbon-carbon bonds or deprotonates weak acids .
Comparaison Avec Des Composés Similaires
n-Propyllithium is similar to other alkyllithium compounds such as methyllithium, ethyllithium, and butyllithium. it is unique in its specific reactivity and selectivity in certain reactions. For example, this compound is more selective in nucleophilic addition reactions compared to methyllithium and ethyllithium .
Similar compounds include:
- Methyllithium
- Ethyllithium
- Butyllithium
- Phenyllithium
These compounds share similar properties but differ in their reactivity and applications in organic synthesis.
Propriétés
IUPAC Name |
lithium;propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEREOHJDYAKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH2-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
50.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-93-8 |
Source


|
| Record name | 2417-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
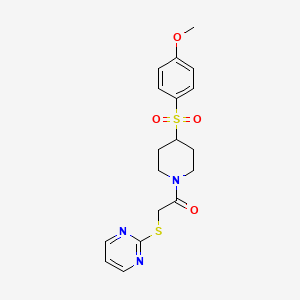

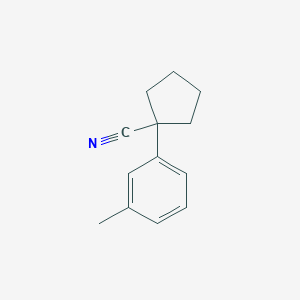
![3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2647257.png)
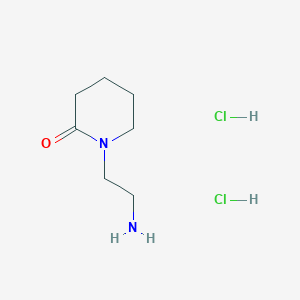
![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)


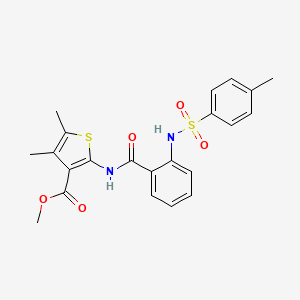
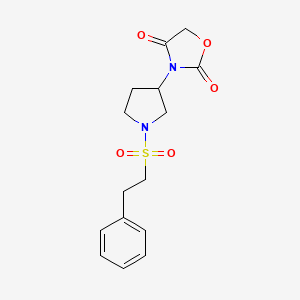

![ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2647269.png)
